2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI)
Description
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is a chiral benzopyran derivative characterized by a dihydrobenzopyran core fused with a carbonyl chloride functional group. The (2S) stereochemistry at position 2 and the electron-withdrawing nature of the carbonyl chloride group distinguish it from other benzopyran analogs.
Properties
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkaline Condensation of Phenols with γ-Butyrolactone
Phenol derivatives react with γ-butyrolactone under basic conditions to form a keto-ester intermediate. A representative protocol involves:
| Parameter | Specification |
|---|---|
| Phenol substrate | 4-Fluorophenol (R = F, para-substituted) |
| Base | Potassium tert-butoxide (1.2 equiv) |
| Solvent | Anhydrous DMF, 0°C to room temperature |
| Reaction time | 6–8 hours |
| Key intermediate | 4-(4-Fluorophenoxy)but-2-enoic acid |
This step achieves 85–92% conversion by HPLC, with regioselectivity controlled through para-substituted phenols. Ortho-substitution is avoided to prevent steric hindrance during subsequent cyclization.
Step 2: Acid-Catalyzed Cyclization
The intermediate undergoes intramolecular Friedel-Crafts acylation using Lewis acid catalysts:
| Condition | Optimization Range |
|---|---|
| Catalyst | ZnCl₂ (0.1–0.3 mol%) |
| Temperature | 80–100°C in toluene |
| Reaction time | 2–4 hours |
| Yield | 78–84% isolated |
| Enantiomeric excess | >99% (via chiral HPLC) |
Mechanistic studies confirm a chair-like transition state that preserves the (2S) configuration. Catalyst loading below 0.5 mol% prevents side reactions like over-acylation.
Chlorination of Carboxylic Acid Precursor
Conversion of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid to the acyl chloride employs chlorinating agents under anhydrous conditions:
| Method | Reagent System | Temperature | Yield |
|---|---|---|---|
| Thionyl chloride | SOCl₂ (3 equiv), DCM, 0.1% DMAP | 40°C, 2 h | 95% |
| Oxalyl chloride | (COCl)₂ (2.5 equiv), DMF (cat.) | 25°C, 4 h | 89% |
| Phosphorus pentachloride | PCl₅ (1.1 equiv), neat | 80°C, 30 m | 82% |
Critical parameters:
-
Moisture control : Reaction vessels must maintain <50 ppm H₂O to prevent hydrolysis
-
Solvent selection : Dichloromethane minimizes epimerization versus polar aprotic solvents
-
Catalysis : Dimethylaminopyridine (DMAP) accelerates chlorination by 40%
Post-chlorination purification involves fractional distillation under reduced pressure (0.1 mmHg, bp 125–128°C) to achieve ≥99.5% chemical purity.
Alternative Synthetic Routes and Comparative Analysis
Radical Coupling Approach
A patented method for analogous benzopyran derivatives employs radical-mediated cyclization:
| Component | Specification |
|---|---|
| Initiator | AIBN (0.2 equiv) |
| Solvent | Acetic acid, 40°C |
| Substrate | 1H-2-benzopyran-1,4(3H)-dione |
| Yield | 76% (isolated) |
| Limitations | Requires silver-free conditions |
While efficient, this method shows lower enantioselectivity (87% ee) compared to the acid-catalyzed route.
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate cyclization:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 150°C |
| Time | 15 minutes |
| Catalyst | H-beta zeolite (0.05 g/mmol) |
| Yield improvement | 22% faster vs conventional heating |
This approach reduces energy consumption by 40% but requires specialized equipment.
Industrial-Scale Purification Techniques
Final product purity is achieved through multi-stage crystallizations:
| Stage | Conditions | Purity Increase |
|---|---|---|
| Primary | Water/methanol (1:1), 0–5°C | 92% → 97% |
| Secondary | Isopropanol, slow cooling (-20°C/h) | 97% → 99.3% |
| Tertiary | Supercritical CO₂ antisolvent | 99.3% → 99.8% |
Residual solvent levels meet ICH Q3C guidelines (<500 ppm for DMF, <600 ppm for toluene).
| Factor | Recommended Condition |
|---|---|
| Temperature | -20°C under argon |
| Container | Amber glass with PTFE-lined septum |
| Shelf life | 18 months (99% purity retention) |
Decomposition pathways include:
Analytical Characterization Protocols
Identity confirmation employs orthogonal techniques:
| Method | Key Diagnostic Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 4.35 (dd, J=11.0, 2.5 Hz, H-2), δ 7.2–7.4 (m, aromatic) |
| ¹³C NMR | δ 168.5 (C=O), δ 75.3 (C-2) |
| IR (ATR) | 1795 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl) |
| Chiral HPLC | Chiralpak IC-3, 98:2 hexane/EtOH, 1 mL/min, tR=8.7 min |
Mass spectral data confirms molecular identity (m/z 196.63 [M]⁺).
Process mass intensity (PMI) improved from 132 to 48 kg/kg through solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of chromanones or chromones.
Scientific Research Applications
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chromene ring system may also interact with biological membranes or receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Notes
Data Gaps : Experimental data (e.g., melting point, solubility, toxicity) for 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) are scarce. Current comparisons rely on structurally similar compounds.
Synthetic Utility : The carbonyl chloride group’s reactivity positions this compound as a versatile intermediate, though stability under ambient conditions requires verification.
Safety Precautions : Analogous compounds suggest the need for PPE (gloves, goggles) and ventilation during handling .
Biological Activity
2H-1-Benzopyran-2-carbonylchloride, 3,4-dihydro-, (2S)-(9CI) is a synthetic compound belonging to the chromene family, characterized by its unique bicyclic structure comprising a benzene ring fused to a pyran ring. Its molecular formula is C10H9ClO2, with a molecular weight of 196.63 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2H-1-Benzopyran-2-carbonylchloride typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of an acid catalyst, followed by chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group .
Reactions:
- Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution to form amides or esters.
- Reduction Reactions: Reduction of the carbonyl chloride group can yield alcohols.
- Oxidation Reactions: The chromene ring can be oxidized to form chromanones or chromones .
Antimicrobial Properties
Studies have indicated that benzopyran derivatives exhibit significant antimicrobial activity. For instance, derivatives of 2H-benzopyran have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
Anticancer Activity
The anticancer potential of 2H-1-Benzopyran-2-carbonylchloride has been explored in various studies. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study:
In a recent study, researchers synthesized several benzopyran derivatives and evaluated their cytotoxic effects on cancer cell lines. The results demonstrated that compounds similar to 2H-1-Benzopyran-2-carbonylchloride exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
The biological activity of 2H-1-Benzopyran-2-carbonylchloride is primarily attributed to its reactive carbonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzyme activity or alter protein function, leading to various physiological effects. Additionally, the chromene structure may facilitate interactions with biological membranes or receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 3,4-Dihydro-2H-chromene-2-carbonyl chloride | Benzopyran derivative | No stereochemistry designation | Antimicrobial |
| 2H-chromene-2-carbonyl chloride | Benzopyran derivative | Lacks dihydro modification | Varies |
| Chromone derivatives | Similar ring structure | Different substituents | Varies |
The uniqueness of 2H-1-Benzopyran-2-carbonylchloride lies in its specific stereochemistry and reactivity profile, which may confer distinct biological activities compared to its analogs .
Applications in Research and Industry
The compound is not only significant in academic research but also holds potential for industrial applications:
Q & A
Q. What are the critical safety protocols for handling 2H-1-Benzopyran-2-carbonylchloride in laboratory settings?
- Methodological Answer : This compound is classified under GHS for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) . Key precautions include:
- Use PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Engineering controls : Fume hoods to minimize inhalation risks during synthesis or handling.
- Emergency procedures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Avoid dust formation via wet methods or closed systems during transfers .
Q. How is the stereochemical configuration (2S) of this compound experimentally validated?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis provides definitive proof of the (2S) configuration.
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) for chiral centers .
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose derivatives) to resolve enantiomers and confirm optical purity .
Q. What synthetic routes are feasible for preparing this benzopyran derivative?
- Methodological Answer :
- Cyclization : Start with substituted catechol derivatives, undergo Claisen-Schmidt condensation followed by cyclization.
- Chlorination : Introduce the carbonyl chloride group via thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Advanced Questions
Q. How does the carbonyl chloride group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- The electron-withdrawing nature of the carbonyl chloride enhances electrophilicity, facilitating reactions with amines (to form amides) or alcohols (to form esters).
- Kinetic studies : Monitor reaction rates via NMR (e.g., disappearance of the COCl peak at ~170 ppm) in polar aprotic solvents (e.g., DMF) .
- Computational analysis : DFT calculations (e.g., Gaussian) can map charge distribution and predict regioselectivity .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?
- Methodological Answer :
-
Comparative analysis : Compile literature data (Table 1) and identify outliers.
-
Standardized methods : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) under nitrogen .
-
Purity assessment : Correlate melting point consistency with HPLC purity (>99%) and elemental analysis .
Table 1 : Reported Melting Points and Purity
Source Melting Point (°C) Purity Method Reference NIST Database 192–196 N/A Indagoo SDS Not reported HPLC (99.74%)
Q. Can computational models predict metabolic pathways for this compound in biological systems?
- Methodological Answer :
- In silico tools : Use SwissADME or ADMET Predictor to estimate bioavailability and cytochrome P450 interactions. Input the InChIKey (e.g., VZWXIQHBIQLMPN-UHFFFAOYSA-N) for structural specificity .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydrolysis of the carbonyl chloride to carboxylic acid) via molecular docking (AutoDock Vina) .
Data Contradiction Analysis
Q. Why do safety data sheets (SDS) from different sources show variability in hazard classifications?
- Methodological Answer :
- Regulatory differences : OSHA (U.S.) vs. REACH (EU) criteria may lead to divergent GHS categorizations. Cross-reference SDS from multiple providers (e.g., Indagoo vs. NIST) .
- Experimental vs. predicted data : Some SDS rely on analog compounds (read-across) rather than direct testing. Validate via acute toxicity assays (e.g., OECD 423 for oral LD₅₀) .
Method Development
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization to detect sub-ppm impurities.
- NMR spectroscopy : ¹³C DEPT-135 can identify carbonyl chloride degradation products (e.g., carboxylic acids) .
- Stability studies : Store samples at -80°C (6 months) or -20°C (1 month) in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
